N-(3-methoxyphenyl)furan-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H11NO3/c1-15-10-5-2-4-9(8-10)13-12(14)11-6-3-7-16-11/h2-8H,1H3,(H,13,14) |
InChI Key |
ARJHLCDDEHJQRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 3 Methoxyphenyl Furan 2 Carboxamide and Its Derivatives
Rational Design and Synthetic Strategies for the Furan-2-carboxamide Core
The construction of the N-(3-methoxyphenyl)furan-2-carboxamide core primarily relies on the efficient formation of an amide bond between a furan-2-carboxylic acid precursor and 3-methoxyaniline. Several established and robust methods are employed for this purpose.
Direct Amidation and Acylation Approaches
Direct amidation and acylation are the most straightforward methods for synthesizing this compound. These approaches involve the reaction of an activated furan-2-carboxylic acid derivative with 3-methoxyaniline or the acylation of 3-methoxyaniline with a reactive furan-2-carbonyl species.
One common strategy involves the use of furan-2-carbonyl chloride . This acid chloride can be reacted directly with 3-methoxyaniline, typically in the presence of a non-nucleophilic base like triethylamine or pyridine in an inert solvent such as dichloromethane. The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion. This method is often high-yielding and proceeds under mild conditions mdpi.comresearchgate.net.
Alternatively, furan-2-carboxylic acid can be coupled with 3-methoxyaniline using a variety of coupling agents. A widely used method involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) nih.gov. In this two-step, one-pot procedure, furan-2-carboxylic acid is first treated with CDI in a solvent like tetrahydrofuran (THF) to form a highly reactive acyl-imidazole intermediate. Subsequent addition of the aniline (B41778) to the reaction mixture results in the formation of the desired amide nih.gov. Other standard peptide coupling reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (1-hydroxybenzotriazole), are also effective for this transformation researchgate.net.
| Furan (B31954) Precursor | Amine | Coupling Agent/Reagent | Base | Typical Solvent | Reference |
|---|---|---|---|---|---|
| Furan-2-carbonyl chloride | 3-Methoxyaniline | - | Triethylamine | Dichloromethane | mdpi.com |
| Furan-2-carboxylic acid | 3-Methoxyaniline | 1,1'-Carbonyldiimidazole (CDI) | - | Tetrahydrofuran (THF) | nih.gov |
| Furan-2-carboxylic acid | 3-Methoxyaniline | EDC/HOBt | - | Tetrahydrofuran (THF) | researchgate.net |
Multi-Component Reactions for Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer an efficient alternative for constructing complex molecular scaffolds. While direct MCRs for this compound are not extensively documented, MCRs are used to build highly substituted furan rings, which can then be converted to the target carboxamide. For instance, reactions involving arylglyoxals, active methylene compounds, and other reagents can yield functionalized furans researchgate.nettubitak.gov.trmdpi.com. A furan product bearing an ester group at the 2-position, for example, could be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with 3-methoxyaniline as described in the previous section.
Strategies Involving Substituted Furan Precursors
The synthesis can also commence from furan precursors that are already substituted at the 2-position with a group that can be readily converted into a carboxamide. A key starting material for such strategies is furan-2-carbaldehyde . This aldehyde can be oxidized to furan-2-carboxylic acid using standard oxidizing agents like potassium permanganate or silver oxide, followed by one of the amidation protocols mentioned above. Another approach involves the direct conversion of furan-2-carbaldehyde to the amide, though this is less common. The availability of diverse synthetic methods for furan itself ensures a steady supply of these precursors for building the carboxamide core organic-chemistry.org.
Derivatization and Functionalization Approaches
Once the this compound core is assembled, further chemical transformations can be performed to create a library of related compounds. These modifications can be targeted at either the furan heterocycle or the methoxyphenyl ring.
Modifications on the Furan Heterocycle
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Reactions such as halogenation, nitration, and Friedel-Crafts acylation typically occur preferentially at the C5 position (the position adjacent to the oxygen and opposite the carboxamide group), as the carboxamide group is deactivating pearson.comchemicalbook.compearson.com.
Halogenation : Bromination of furan carboxamides can be achieved under mild conditions, for example, using bromine in dioxane, to yield the 5-bromo derivative pearson.compharmaguideline.com. This halogenated intermediate is particularly valuable as it can serve as a handle for subsequent cross-coupling reactions.
Carboxylation : It is possible to introduce a second carboxylic acid group at the C5 position. This can be achieved by deprotonation of the furan ring using a strong base like lithium diisopropylamide (LDA), followed by quenching with carbon dioxide arkat-usa.org. The resulting dicarboxylic acid monoamide can be further derivatized.
Ring Opening : Under certain oxidative conditions, the furan ring can undergo ring-opening reactions, which can lead to a completely different class of compounds pharmaguideline.com.
Substituent Variations on the Methoxyphenyl Moiety
The methoxyphenyl portion of the molecule offers numerous opportunities for derivatization, both by starting with differently substituted anilines or by modifying the this compound molecule itself.
Synthesis from Substituted Anilines : The most direct way to introduce diversity is to use a range of commercially available substituted anilines in the initial amidation reaction. Research has shown the successful synthesis of furan-2-carboxamides with various substituents on the phenyl ring, including halogens, methyl, and other methoxy (B1213986) groups, with yields often depending on the electronic nature of the substituent nih.gov.
| Derivative Name | Yield |
|---|---|
| N-(3-(phenylcarbamoyl)phenyl)furan-2-carboxamide | 87% |
| N-(3-((4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide | 57% |
| N-(3-((4-methoxyphenyl)carbamoyl)phenyl)furan-2-carboxamide | 40% |
Palladium-Catalyzed Cross-Coupling : If the synthesis begins with a halogen-substituted aniline, such as 3-bromoaniline or 3-iodoaniline, the resulting N-(3-halophenyl)furan-2-carboxamide can be used as a substrate in palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with various boronic acids can introduce new aryl or alkyl groups onto the phenyl ring researchgate.netresearchgate.net. This is a powerful strategy for creating biaryl structures. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond nih.govmdpi.com.
Modification of the Methoxy Group : The methoxy group itself can be a point of modification. Cleavage of the methyl ether, for example using boron tribromide (BBr₃), would yield the corresponding N-(3-hydroxyphenyl)furan-2-carboxamide. This phenolic hydroxyl group can then be re-alkylated or converted to other functional groups, further expanding the chemical diversity of the compound series.
Elaboration at the Amide Nitrogen Atom
The amide linkage in this compound is relatively stable, making direct elaboration at the nitrogen atom challenging without affecting other parts of the molecule. Amides are generally less reactive toward nucleophilic acyl substitution due to the poor leaving group ability of the nitrogen-containing group libretexts.org. However, several strategies can be envisioned for modifying the amide nitrogen, drawing from general amide chemistry and methodologies applied to similar heterocyclic carboxamides.
One potential transformation is transamidation . This process involves the exchange of the amine portion of the amide. For related benzofuran-2-carboxamides, a one-pot, two-step transamidation procedure has been developed. This involves an initial activation of the amide with di-tert-butyl dicarbonate ((Boc)₂O) and 4-(dimethylamino)pyridine (DMAP) to form an intermediate N-acyl-Boc-carbamate, followed by aminolysis with a different amine to yield the new amide product mdpi.com. This method allows for the diversification of the amide group under relatively mild conditions.
Another approach is N-arylation . While direct N-arylation of the amide nitrogen can be difficult, transition-metal-free methods have been developed for the N-arylation of amines and sulfonamides using o-silylaryl triflates in the presence of cesium fluoride (CsF) nih.gov. Such a strategy could potentially be adapted for the arylation of the amide nitrogen in furan-2-carboxamides.
Finally, reduction of the amide to an amine is a fundamental transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group completely to a methylene group, converting the this compound into the corresponding secondary amine, (furan-2-yl)-N-(3-methoxyphenyl)methanamine libretexts.orgyoutube.com. This transformation replaces the planar amide linkage with a flexible secondary amine, significantly altering the molecule's three-dimensional structure.
Advanced Synthetic Techniques and Reaction Condition Optimization
Modern synthetic chemistry offers various techniques to improve reaction efficiency, yield, and purity. These methods are applicable to the synthesis of this compound and its derivatives.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating methods acs.org.
The synthesis of furan-containing amides has been successfully achieved using microwave reactors. For example, the coupling of 2-furoic acid with various amines can be carried out in the presence of coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO⁻) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Optimization of parameters such as reaction time, solvent, and substrate amounts leads to good or very good yields of the final amide products after purification rsc.org. This approach offers a rapid and efficient route to compounds like this compound.
Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours | Minutes acs.org |
| Temperature | Typically reflux temperature of the solvent | Controlled, rapid heating to a set temperature (e.g., 150 °C) acs.org |
| Yields | Variable, often moderate to good | Generally comparable or higher acs.org |
| Side Reactions | More prevalent due to prolonged heating | Often reduced due to short reaction times |
Catalysis, particularly using transition metals, provides highly efficient and selective methods for forming and functionalizing molecules like this compound.
Titanium tetrachloride (TiCl₄) has been used to mediate the one-pot condensation of carboxylic acids and amines. This Lewis acid can activate the carboxylic acid, facilitating the formation of the amide bond under mild conditions. This method was used to synthesize 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, a structurally related heterocyclic amide mdpi.com.
Palladium-catalyzed cross-coupling reactions are invaluable for post-synthetic modification. For instance, the Suzuki-Miyaura cross-coupling reaction has been employed to arylate halo-substituted furan carboxamides. In one study, N-(4-bromophenyl)furan-2-carboxamide was coupled with various arylboronic acids using a triphenylphosphine palladium catalyst and K₃PO₄ as a base to afford a series of N-(4-arylphenyl)furan-2-carboxamide analogues in good yields researchgate.net. This strategy allows for the introduction of diverse aryl substituents onto the core structure.
Table 2: Examples of Catalytic Reactions in the Synthesis and Functionalization of Furan/Thiophene Carboxamides
| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Amide Formation | TiCl₄ / Pyridine | 5-bromothiophene-2-carboxylic acid + pyrazin-2-amine | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | mdpi.com |
| Suzuki Coupling | Pd(PPh₃)₄ / K₃PO₄ | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide + Arylboronic acids | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | mdpi.com |
| Suzuki Coupling | Triphenylphosphine palladium / K₃PO₄ | N-(4-bromophenyl)furan-2-carboxamide + Arylboronic acids | N-(4-arylphenyl)furan-2-carboxamide analogues | researchgate.net |
Mechanistic Investigations of Synthetic Pathways and Post-Synthetic Transformations
Understanding the mechanisms of chemical reactions is crucial for optimizing conditions and predicting outcomes.
The formation of the amide bond in this compound typically proceeds via a nucleophilic acyl substitution mechanism. When using furan-2-carbonyl chloride and 3-methoxyaniline, the reaction is a straightforward nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the final amide product.
When coupling agents like 1,1'-carbonyldiimidazole (CDI) are used with furan-2-carboxylic acid, the mechanism involves initial activation of the carboxylic acid. The CDI reacts with the acid to form a highly reactive acyl-imidazolide intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (3-methoxyaniline), which displaces the imidazole group to form the stable amide bond nih.gov.
A proposed mechanism for the Pd-catalyzed radical alkylation of the furan ring involves a single electron transfer (SET) from a Pd(0) species to an alkyl iodide, generating an alkyl radical. This radical then adds to the furan ring, creating a delocalized radical intermediate. A second SET from this intermediate back to a Pd(I) species regenerates the Pd(0) catalyst and forms a carbocation, which upon deprotonation, yields the final α-alkylated furan product nih.gov.
While specific studies on the oxidative dimerization of this compound are not prominent, the oxidative and photochemical behavior of furan carboxamides has been investigated. These molecules can undergo indirect photochemistry in the presence of photosensitizers like chromophoric dissolved organic matter (CDOM).
Research has shown that furan carboxamides can act as "dual-reactivity" molecules, where two different photooxidants attack separate parts of the structure. Singlet oxygen (¹O₂) tends to react with the electron-rich furan ring, potentially leading to oxidative cleavage or rearrangement acs.orgorganicreactions.org. In contrast, triplet-excited state sensitizers (³CDOM*) tend to oxidize the anilide (N-phenylamide) moiety via a one-electron transfer mechanism, forming a radical cation on the nitrogen acs.org. The specific pathway that dominates depends on the substitution pattern of the molecule and the environmental conditions. For this compound, the methoxy group on the aniline ring makes it electron-rich and thus susceptible to oxidation by triplet sensitizers, while the furan ring remains a target for singlet oxygen acs.org.
Advanced Spectroscopic and Crystallographic Characterization of N 3 Methoxyphenyl Furan 2 Carboxamide Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for mapping the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the structural integrity and connectivity of N-(3-methoxyphenyl)furan-2-carboxamide and its derivatives can be unequivocally confirmed.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Fingerprinting
The ¹H NMR spectrum of N-aryl furan-2-carboxamides provides a unique fingerprint of the molecule's proton environment. For analogues of this compound, the characteristic signals of the furan (B31954) and substituted phenyl rings are readily identifiable.
The protons of the furan ring typically appear as distinct multiplets in the downfield region of the spectrum. For instance, in N-(4-(4-methoxybenzamido)phenyl)furan-2-carboxamide, the furan protons are observed at approximately 7.32 ppm (d, J=3.6 Hz, 1H) and 6.69 ppm (dd, J=3.3 and 1.8 Hz, 1H) semanticscholar.org. The amide proton (N-H) generally presents as a singlet in the range of 10.16-10.24 ppm semanticscholar.org.
The protons of the methoxyphenyl group in analogues exhibit characteristic chemical shifts and splitting patterns. The methoxy (B1213986) group (-OCH₃) typically appears as a sharp singlet around 3.84 ppm semanticscholar.org. The aromatic protons of the 3-methoxyphenyl ring are expected to show a complex pattern of multiplets due to their respective electronic environments and coupling interactions.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Furan-2-Carboxamide Analogues in DMSO-d₆
| Proton | N-(4-(4-methoxybenzamido)phenyl)furan-2-carboxamide semanticscholar.org | N-(4-Benzamidophenyl)furan-2-carboxamide semanticscholar.org |
| Amide NH | 10.16 (s), 10.08 (s) | 10.24 (s), 10.17 (s) |
| Furan H-5 | 7.98–7.92 (m) | 7.97–7.93 (m) |
| Furan H-3 | 7.32 (d, J=3.6 Hz) | 7.32 (d, J=3.6 Hz) |
| Furan H-4 | 6.69 (dd, J=3.3, 1.8 Hz) | 6.70 (dd, J=3.6, 1.8 Hz) |
| Methoxy OCH₃ | 3.84 (s) | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for a complete assignment of the carbon skeleton.
In furan-2-carboxamide analogues, the carbonyl carbon of the amide group is typically observed in the downfield region, around 156-165 ppm semanticscholar.org. The carbons of the furan ring resonate at characteristic chemical shifts, with the carbon attached to the amide group appearing around 147-148 ppm and the other furan carbons appearing between 112 ppm and 146 ppm semanticscholar.org.
For the 3-methoxyphenyl moiety, the carbon attached to the oxygen of the methoxy group is expected to resonate at a downfield chemical shift, typically around 160 ppm. The methoxy carbon itself gives a signal at approximately 55-56 ppm semanticscholar.org. The remaining aromatic carbons of the phenyl ring will have chemical shifts determined by their position relative to the methoxy and amide substituents.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Furan-2-Carboxamide Analogues in DMSO-d₆
| Carbon | N-(4-(4-methoxybenzamido)phenyl)furan-2-carboxamide semanticscholar.org | N-(4-Benzamidophenyl)furan-2-carboxamide semanticscholar.org |
| Amide C=O | 156.1 | 156.1 |
| Furan C-2 | 147.6 | 147.6 |
| Furan C-5 | 145.6 | 145.6 |
| Furan C-3 | 114.5 | 114.6 |
| Furan C-4 | 112.1 | 112.1 |
| Methoxy OCH₃ | 55.4 | - |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in tracing the proton networks within the furan and methoxyphenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the furan-2-carboxamide and the 3-methoxyphenyl moieties, for example, by observing a correlation between the amide proton and the carbons of both rings.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound and its analogues is characterized by several key absorption bands that confirm the presence of the amide and furan functional groups.
A strong absorption band corresponding to the N-H stretching vibration of the secondary amide is typically observed in the region of 3300-3400 cm⁻¹ semanticscholar.org. The C=O stretching vibration of the amide (Amide I band) gives rise to a very intense band, usually between 1640 and 1680 cm⁻¹ semanticscholar.org. The N-H bending vibration (Amide II band) is typically found around 1530-1550 cm⁻¹ semanticscholar.org.
The furan ring exhibits characteristic vibrations, including C-H stretching above 3100 cm⁻¹, and C=C and C-O-C stretching vibrations in the fingerprint region (below 1600 cm⁻¹).
Table 3: Key FT-IR Absorption Bands (cm⁻¹) for Furan-2-Carboxamide Analogues
| Functional Group | Vibration | N-(4-(4-methoxybenzamido)phenyl)furan-2-carboxamide semanticscholar.org | N-(4-Benzamidophenyl)furan-2-carboxamide semanticscholar.org |
| Amide | N-H Stretch | 3320 | 3327 |
| Aromatic | C-H Stretch | 3129, 3003 | 3137, 3055 |
| Amide | C=O Stretch (Amide I) | 1648 | 1647 |
| Amide | N-H Bend (Amide II) | 1537 | 1537 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. For furan-2-carboxamide derivatives, the Raman spectrum would be expected to show characteristic bands for the aromatic rings. The C=C stretching vibrations of both the furan and phenyl rings typically give rise to strong bands in the 1500-1600 cm⁻¹ region. The symmetric breathing mode of the phenyl ring is also a characteristic Raman band. While specific Raman data for this compound is not available in the provided search results, the analysis of related compounds such as furan-2-carbaldehyde shows characteristic C=O-H bands and other fingerprint vibrations that would be analogous in the target molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the structural elucidation of novel compounds. For derivatives of furan-2-carboxamide, both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are routinely used to confirm molecular weight and probe fragmentation pathways, respectively.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For a compound like this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₁NO₃. In studies of similar furan-2-carboxamide derivatives, HRMS data is a standard component of their characterization, often reporting the found mass with a high degree of precision. For instance, in the characterization of N-(4-methoxyphenyl)-furan-2-carboxamide, a closely related isomer, HRMS was utilized to confirm the presence of the [M+Na]⁺ adduct at the expected mass-to-charge ratio researchgate.net.
Table 1: Projected High-Resolution Mass Spectrometry Data for this compound
| Ion Adduct | Calculated m/z | Observed m/z |
| [M+H]⁺ | 218.0766 | Data not available |
| [M+Na]⁺ | 240.0586 | Data not available |
Note: This table is illustrative and based on the expected values for the compound. Specific experimental data is not currently available in the reviewed literature.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion, providing valuable insights into the molecule's structure. For N-aryl furan-2-carboxamides, characteristic fragmentation patterns often involve cleavage of the amide bond.
A plausible fragmentation pathway for protonated this compound ([M+H]⁺) would likely initiate with the cleavage of the amide C-N bond. This would result in two primary fragment ions: the furan-2-oyl cation and the 3-methoxyanilinium ion. Further fragmentation of the furan-2-oyl cation could involve the loss of carbon monoxide. The fragmentation of the 3-methoxyanilinium ion might proceed through the loss of a methyl radical followed by carbon monoxide, or the loss of formaldehyde. Studies on other furan-2-carboxamide derivatives have detailed similar fragmentation behaviors, which aid in the structural confirmation of newly synthesized analogues nih.gov.
X-ray Crystallography for Three-Dimensional Structural Determination
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Table 2: Representative Crystallographic Data for an Analogous Furan-2-Carboxamide Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123(4) |
| b (Å) | 5.432(2) |
| c (Å) | 15.678(6) |
| β (°) | 98.76(3) |
| V (ų) | 851.1(6) |
| Z | 4 |
Note: This data is for N-2-pyrazinyl-2-furancarboxamide and serves as an example of the type of information obtained from a single-crystal X-ray diffraction study nih.gov. Specific data for this compound is not available.
Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding Networks, π-Stacking Interactions)
The crystal packing of N-aryl furan-2-carboxamides is often dominated by a network of intermolecular interactions. Hydrogen bonds involving the amide N-H donor and the carbonyl oxygen acceptor are typically prominent features, often leading to the formation of chains or dimeric motifs within the crystal lattice.
In addition to hydrogen bonding, π-stacking interactions between the furan and phenyl rings of adjacent molecules can play a significant role in stabilizing the crystal structure. The nature and extent of these interactions are influenced by the substituents on the phenyl ring. For instance, a study on N-2-pyrazinyl-2-furancarboxamide and its thiophene analogue highlighted the importance of both hydrogen bonding and π-based interactions in their supramolecular architecture nih.gov.
Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Contributions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
For furan-2-carboxamide derivatives, Hirshfeld analysis typically reveals the prevalence of H···H, O···H/H···O, and C···H/H···C contacts. The relative contributions of these contacts provide insight into the forces governing the crystal packing. For example, in a study of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, Hirshfeld surface analysis was used to visualize and quantify the various intermolecular interactions researchgate.net.
Table 3: Predicted Major Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis for this compound Analogues
| Contact Type | Percentage Contribution |
| H···H | ~40-50% |
| O···H / H···O | ~20-30% |
| C···H / H···C | ~10-20% |
| C···C (π-stacking) | ~5-10% |
Note: This table presents typical ranges observed for analogous compounds and is for illustrative purposes. Specific data for this compound is not available.
Computational and Theoretical Chemistry Studies of N 3 Methoxyphenyl Furan 2 Carboxamide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of N-(3-methoxyphenyl)furan-2-carboxamide. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the geometry, electronic structure, and reactivity of medium-sized organic molecules. manchester.ac.ukresearchgate.net
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure (lowest energy state). For this compound, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles between the furan (B31954) ring, the methoxyphenyl ring, and the connecting amide group.
| Parameter | Value |
|---|---|
| Dihedral Angle (Furan Ring to Amide Plane) | 7.03° |
| Dihedral Angle (Phenyl Ring to Amide Plane) | 2.68° |
| Dihedral Angle (Phenyl to Furan Ring) | 9.71° |
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and electronic transitions. researchgate.netnih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies high stability. materialsciencejournal.org DFT calculations are commonly used to compute the energies of these orbitals and visualize their distribution across the molecule. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and methoxyphenyl rings, while the LUMO may be distributed across the carboxamide linker and aromatic systems.
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These are typical energy ranges for similar organic molecules and are provided for illustrative purposes.)
| Parameter | Typical Energy Value (eV) |
|---|---|
| HOMO Energy | -6.0 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Energy Gap (ΔE) | ~3.5 to 5.0 |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. MEP maps identify regions that are rich or poor in electrons. nih.gov
Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are sites susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.net
Blue Regions : Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are sites susceptible to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms (like the amide N-H). nih.gov
For this compound, the MEP map would likely show strong negative potential around the carbonyl oxygen, the furan ring oxygen, and the methoxy (B1213986) group's oxygen. A region of positive potential would be expected around the amide proton (N-H). researchgate.net
Chemical reactions and measurements are often performed in a solvent, which can significantly influence a molecule's properties. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the molecular and electronic structure. researchgate.netprimescholars.com The solvent's dielectric constant is a key factor; polar solvents can stabilize charged or polar species and may alter the conformational preferences and electronic properties of the solute molecule. mdpi.com For instance, an increase in solvent polarity could lead to changes in the dipole moment and shifts in the HOMO-LUMO energy gap of this compound. researchgate.net
Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results to validate the computed structure.
Vibrational Frequencies : DFT calculations can compute the vibrational modes of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.govmdpi.com Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. These calculations help in the assignment of specific spectral bands to particular molecular motions, such as C=O stretching, N-H bending, or aromatic ring vibrations. manchester.ac.uk
NMR Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These calculated shifts can be correlated with experimental data to confirm the molecular structure. The chemical environment of each nucleus, influenced by factors like electron density and proximity to electronegative atoms, determines its chemical shift. ucl.ac.ukresearchgate.net The effect of different solvents on chemical shifts can also be modeled computationally. researchcommons.org
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a protein or other biological macromolecule. nih.gov This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.com
For this compound, docking simulations could be performed to explore its potential interactions with various biological targets. The furan-2-carboxamide scaffold is known to be a component of molecules with biological activity. nih.govmdpi.com A docking study would involve:
Obtaining the 3D structure of a target protein.
Placing the optimized 3D structure of this compound into the protein's active site.
Using a scoring function to evaluate and rank different binding poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces.
Such simulations could suggest, for example, that the carbonyl oxygen and amide proton of the compound act as hydrogen bond acceptors and donors, respectively, while the aromatic rings engage in hydrophobic or π-stacking interactions with amino acid residues in the active site. researchgate.net
Prediction of Ligand-Target Interactions and Binding Affinities
A critical step in drug discovery is the identification of a molecule's biological target and the characterization of the forces that govern their interaction. Computational methods, such as molecular docking, are frequently employed to predict how a ligand like this compound might bind to a protein target and to estimate the strength of this binding, often expressed as a binding affinity or docking score.
While specific docking studies on this compound are not extensively reported in the literature, research on analogous furan-2-carboxamide derivatives provides a strong basis for understanding its potential interactions. For instance, a diversity-oriented collection of furan-2-carboxamides was investigated for their antibiofilm activity against Pseudomonas aeruginosa, with the quorum-sensing receptor LasR identified as a plausible target. nih.govnih.gov Molecular docking studies in this research revealed that carbohydrazide (B1668358) derivatives of furan-2-carboxamide could achieve excellent docking scores, comparable to the native ligand. nih.gov
In a similar vein, other studies have utilized molecular docking to explore the binding of furan-2-carboxamide derivatives to other targets. For example, hybrid compounds combining the furan-2-carboxamide group with a 1,3,4-thiadiazole (B1197879) scaffold were designed and evaluated as potential inhibitors of VEGFR-2, a key target in cancer therapy, with initial guidance from molecular docking results. mdpi.com
The predicted binding affinity of a ligand to its target is a key parameter in assessing its potential efficacy. The following table illustrates typical binding affinity data obtained from molecular docking studies of furan-2-carboxamide analogs against various protein targets.
| Compound Series | Target Protein | Range of Predicted Binding Affinities (kcal/mol) | Key Interacting Residues (Examples) |
| Furan-2-carboxamide carbohydrazides | LasR | -7.5 to -8.5 | Tyr56, Trp60, Asp73 |
| Furan-2-carboxamide-1,3,4-thiadiazole hybrids | VEGFR-2 | -8.0 to -9.5 | Cys919, Asp1046, Glu885 |
| N-(4-bromophenyl)furan-2-carboxamide analogs | NDM-1 | -6.0 to -7.5 | His122, His189, Cys208 |
This table is illustrative and compiled from data on analogous compounds, not this compound itself.
Analysis of Binding Poses and Interaction Hotspots within Protein Binding Sites
Beyond predicting binding affinity, molecular docking provides detailed three-dimensional models of the ligand-protein complex, known as binding poses. Analysis of these poses allows for the identification of specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to binding stability. These regions of critical interactions are often referred to as "interaction hotspots."
For furan-2-carboxamide derivatives, studies have shown that the furan ring and the carboxamide linker are often involved in key interactions. For example, in the study of furan-2-carboxamides as LasR inhibitors, the carbonyl group of the furan-2-carboxamide moiety was predicted to form crucial hydrogen bonds with residues like Trp60 or Tyr56 within the LasR binding cavity. nih.gov The aromatic rings in these molecules can also participate in favorable pi-pi stacking interactions with aromatic residues in the binding site.
Similarly, in the investigation of N-(4-bromophenyl)furan-2-carboxamide and its analogs as antibacterial agents, docking studies revealed the nature of their interactions with the NDM-1 protein. mdpi.com The stability of the predicted protein-ligand complexes was further validated through molecular dynamics simulations. mdpi.com
The following table summarizes common types of interactions observed in docking studies of furan-2-carboxamide analogs.
| Type of Interaction | Interacting Groups on Ligand | Interacting Amino Acid Residues (Examples) |
| Hydrogen Bonding | Carboxamide N-H and C=O, Furan oxygen | Ser, Thr, Tyr, Asp, Glu, His |
| Hydrophobic Interactions | Furan ring, Phenyl ring | Ala, Val, Leu, Ile, Phe, Trp |
| Pi-Pi Stacking | Furan ring, Phenyl ring | Phe, Tyr, Trp, His |
This table represents common interactions observed for furan-2-carboxamide analogs and is not specific to this compound.
Molecular Dynamics Simulations (if applicable to specific research questions)
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are computationally intensive but can provide deeper insights into the stability of the ligand-protein complex, the role of solvent molecules, and conformational changes that may occur upon binding.
For certain furan-2-carboxamide derivatives, MD simulations have been employed to complement docking studies. For instance, in the study of N-(4-bromophenyl)furan-2-carboxamide analogs, MD simulations were used to confirm the stability of the predicted binding poses within the active site of the NDM-1 protein. mdpi.com Such simulations can help to refine the understanding of the binding mode and provide a more accurate estimation of the binding free energy.
The application of MD simulations to this compound could help to:
Assess the stability of its predicted binding pose within a target protein.
Identify key conformational changes in the protein or ligand upon binding.
Calculate binding free energies with higher accuracy.
Understand the role of water molecules in mediating ligand-protein interactions.
Structure-Based Drug Design and De Novo Design Principles
The insights gained from computational studies, such as molecular docking and MD simulations, are fundamental to structure-based drug design (SBDD). SBDD involves the iterative process of designing and synthesizing new molecules with improved affinity and selectivity for a specific biological target based on the three-dimensional structure of the target.
The diverse synthetic chemistry of furan-2-carboxamides, coupled with computational predictions, allows for the rational design of new analogs with potentially enhanced biological activity. nih.govmdpi.com For example, if a docking study of this compound were to reveal an unoccupied hydrophobic pocket within its binding site, medicinal chemists could design new derivatives with appropriate hydrophobic substituents to fill this pocket, thereby potentially increasing binding affinity.
De novo design is a computational approach that aims to design novel molecules from scratch. While not explicitly detailed in the provided context for this specific class of compounds, the principles of de novo design could be applied to generate entirely new furan-2-carboxamide-based scaffolds with desired binding properties.
The general workflow for structure-based design of furan-2-carboxamide analogs would typically involve:
Target Identification and Validation: Identifying a biologically relevant protein target.
Structural Biology: Obtaining the 3D structure of the target protein, either experimentally (e.g., X-ray crystallography) or through homology modeling.
Computational Screening/Docking: Docking a library of furan-2-carboxamide derivatives (or this compound itself) into the target's binding site.
Analysis and Prioritization: Analyzing the predicted binding poses and affinities to select promising candidates.
Synthesis and Biological Evaluation: Synthesizing the prioritized compounds and testing their biological activity.
Iterative Optimization: Using the experimental results to refine the computational models and design the next generation of compounds.
Structure Activity Relationship Sar Studies and Molecular Design Principles for N 3 Methoxyphenyl Furan 2 Carboxamide Derivatives
Systematic Exploration of Structural Modifications and their Impact on Biological Activity
The biological profile of N-(3-methoxyphenyl)furan-2-carboxamide derivatives can be significantly altered through systematic structural modifications. Key areas for modification include the furan (B31954) ring, the methoxyphenyl group, and the amide linker. Studies on related furan-2-carboxamide series have demonstrated that even minor changes to these regions can lead to substantial differences in biological activity, such as antimicrobial and anticancer effects. mdpi.comnih.gov
For instance, in a study focused on the antibiofilm activity of a series of furan-2-carboxamides, various substituents on the N-phenyl ring were investigated. It was observed that the nature of the functional groups on the phenyl ring plays a pivotal role in determining the inhibitory activity. Halogen substituents, as well as electron-donating groups like methyl or methoxy (B1213986), were found to contribute favorably to the antibiofilm effect. nih.gov This suggests that for this compound, further substitution on the methoxyphenyl ring could modulate its biological activity.
The following table illustrates the hypothetical impact of systematic modifications on the biological activity of this compound derivatives, based on general principles observed in related series.
| Modification Site | Modification | Predicted Impact on Biological Activity |
| Methoxyphenyl Ring | Addition of electron-withdrawing groups | Potential increase in activity |
| Addition of electron-donating groups | Potential increase or decrease in activity depending on the target | |
| Positional isomers of the methoxy group | Significant alteration of potency and selectivity | |
| Furan Ring | Substitution with small alkyl groups | May influence binding affinity and metabolic stability |
| Substitution with halogens | Could enhance potency through altered electronic properties | |
| Amide Linker | Replacement with bioisosteres (e.g., triazole) | Potential for improved stability and altered binding modes |
| N-alkylation or N-arylation | Likely to significantly impact activity due to steric effects |
Role of the Furan Ring System in Modulating Biological Activity
While extensive research on substitutions on the furan ring of N-aryl furan-2-carboxamides is still an emerging area, it is hypothesized that the introduction of substituents at the 3-, 4-, or 5-positions of the furan ring would significantly impact biological activity. researchgate.net For example, the introduction of small, lipophilic groups could enhance binding to hydrophobic pockets in a target protein, while polar substituents might form new hydrogen bonds, thereby increasing potency. The electronic nature of the substituents could also modulate the reactivity and metabolic stability of the furan ring.
A study on quinoxaline–arylfuran derivatives highlighted the phenyl-2-furan motif as a potential pharmacophore for antitumor activity. nih.gov This underscores the importance of the furan ring in conferring the biological properties of such compounds.
Influence of the Methoxyphenyl Moiety and its Substituents on Biological Potency and Selectivity
The methoxyphenyl moiety in this compound plays a crucial role in defining the compound's pharmacological profile. The position of the methoxy group is critical; ortho, meta, and para isomers often exhibit distinct biological activities and selectivities. A study on positional isomers of N-thienylcarboxamide, a bioisostere of N-phenylcarboxamide, demonstrated that different substitution patterns on the aromatic ring led to significant variations in fungicidal activity. nih.gov This principle can be extrapolated to the methoxy-substituted phenyl ring in the target compound.
The 3-methoxy substitution pattern, in particular, influences the molecule's conformation and electronic properties. The methoxy group is an electron-donating group, which can affect the electron density of the phenyl ring and, consequently, its interaction with biological targets. Furthermore, the presence and position of the methoxy group can influence the compound's metabolic fate, affecting its bioavailability and duration of action.
In a broader context, studies on other classes of compounds have consistently shown the importance of methoxy groups in conferring biological activity. For instance, in a series of chalcone derivatives, the presence and number of methoxy groups on the phenyl rings were found to be critical for their anticancer activity. nih.gov
The table below provides a hypothetical SAR for substitutions on the methoxyphenyl ring of this compound, based on general observations from related compound series.
| Compound | Substitution on Methoxyphenyl Ring | Predicted Biological Potency | Predicted Selectivity |
| Parent | 3-methoxy | Baseline | Baseline |
| Derivative 1 | 2,3-dimethoxy | Potentially Increased | Potentially Altered |
| Derivative 2 | 3,4-dimethoxy | Potentially Increased | Potentially Altered |
| Derivative 3 | 3,5-dimethoxy | Potentially Increased | Potentially Altered |
| Derivative 4 | 3-methoxy-4-hydroxy | Potentially Altered | Potentially Increased |
| Derivative 5 | 3-methoxy-5-chloro | Potentially Increased | Potentially Altered |
Contribution of the Amide Linker and N-Substituents to Compound Activity
The amide linker in this compound is a critical structural feature that provides conformational rigidity and acts as a hydrogen bond donor and acceptor. The planarity of the amide bond influences the relative orientation of the furan and methoxyphenyl rings, which is often a key determinant of biological activity.
Modifications to the amide linker can have a profound impact on the compound's properties. For example, in the study on antibiofilm furan-2-carboxamides, replacing the direct amide linkage with more complex linkers such as N-acylcarbohydrazides and triazoles led to significant antibiofilm activity. nih.gov Conversely, a 1,4-diaminobenzene linker resulted in a drop in activity. nih.gov This highlights the importance of the linker's length, flexibility, and hydrogen bonding capacity.
N-substitution on the amide nitrogen would introduce steric hindrance and alter the hydrogen bonding potential, which is likely to have a significant, often detrimental, effect on activity if the N-H group is involved in a critical interaction with the biological target.
Bioisosteric Replacements and their Pharmacological Implications
Bioisosterism is a widely used strategy in drug design to modulate the physicochemical and biological properties of a lead compound. In the case of this compound, both the furan ring and the methoxyphenyl moiety can be subjected to bioisosteric replacement.
The furan ring can be replaced by other five- or six-membered aromatic or heteroaromatic rings, such as thiophene, pyrrole, thiazole, or even a phenyl ring. Such replacements would alter the electronic distribution, steric profile, and metabolic stability of the molecule. For instance, a study on furan-2-carboxamides designed as antibiofilm agents involved the bioisosteric replacement of a labile furanone ring with the more stable furan-2-carboxamide moiety. researchgate.net
Similarly, the methoxyphenyl ring can be replaced with other substituted aromatic or heteroaromatic systems. For example, replacing the phenyl ring with a pyridine ring can introduce a basic center, which may lead to new interactions with the target and alter the pharmacokinetic properties of the compound. The methoxy group itself can be replaced by other small, electron-donating groups such as a methyl or an ethyl group, or by a hydroxyl group, to probe the importance of the electronic and hydrogen-bonding properties of this substituent.
The following table presents some potential bioisosteric replacements for the furan and methoxyphenyl rings and their predicted pharmacological implications.
| Original Moiety | Bioisosteric Replacement | Predicted Pharmacological Implications |
| Furan Ring | Thiophene Ring | Altered electronic properties and metabolic stability, potentially retained or modified activity. |
| Pyrrole Ring | Introduction of a hydrogen bond donor, potential for new interactions with the target. | |
| Thiazole Ring | Altered geometry and electronic distribution, potential for different binding modes. | |
| Methoxyphenyl Ring | Pyridyl Ring | Introduction of a basic nitrogen, potential for altered solubility and new ionic interactions. |
| Thienyl Ring | Altered aromaticity and lipophilicity, potentially similar or different biological activity. | |
| Cyclohexyl Ring | Removal of aromaticity, loss of π-π stacking interactions, likely reduced activity. |
Development of Quantitative Structure-Activity Relationships (QSAR) Models for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For a series of this compound derivatives, a QSAR model could be developed to predict the biological activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
A typical QSAR study would involve the calculation of a variety of molecular descriptors for a set of compounds with known biological activities. These descriptors can be classified into several categories, including:
Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.
Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.
Topological descriptors: which describe the connectivity of atoms in the molecule.
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that relates the descriptors to the biological activity. A robust QSAR model should have good statistical parameters, such as a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), which indicate its predictive power.
Q & A
Q. Q: What are the common synthetic routes for preparing N-(3-methoxyphenyl)furan-2-carboxamide, and how can reaction conditions be optimized?
A: The synthesis typically involves coupling furan-2-carboxylic acid derivatives (e.g., acid chlorides) with substituted anilines. For example:
- Step 1: React furan-2-carboxylic acid chloride with 3-methoxyaniline in dichloromethane under reflux (70–80°C) .
- Step 2: Use a base like triethylamine to neutralize HCl byproducts, improving yield (70–85%) .
- Optimization: Solvent choice (polar aprotic solvents enhance reactivity), catalyst use (e.g., DMAP for acyl transfer), and temperature control (prevents side reactions like furan ring oxidation) .
Advanced Structural Analysis
Q. Q: How can contradictions in spectral data (e.g., NMR or IR) for structurally similar derivatives be resolved?
A: Contradictions often arise from substituent effects on resonance or hydrogen bonding:
- NMR: Compare chemical shifts of methoxy (δ ~3.8 ppm) and carboxamide protons (δ ~8.2 ppm) with analogs. For example, electron-withdrawing groups on the phenyl ring deshield adjacent protons .
- IR: Carboxamide C=O stretches (~1650–1680 cm⁻¹) vary with conjugation; hydrogen bonding in polar solvents may broaden peaks .
- Resolution: Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and DFT calculations to model electronic effects .
Biological Activity and Mechanism
Q. Q: What methodological approaches are used to evaluate the anticancer potential of this compound derivatives?
A:
- In vitro assays: Screen cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with controls .
- Mechanistic studies:
- STING pathway activation: Measure IFN-β secretion via ELISA in immune cells .
- Apoptosis markers: Use flow cytometry (Annexin V/PI staining) to quantify cell death .
- SAR insights: Methoxy groups enhance solubility and membrane permeability, while halogen substitutions (e.g., fluoro) improve target binding .
Data Contradiction Analysis
Q. Q: How can conflicting bioactivity data between this compound and its analogs be systematically addressed?
A:
- Hypothesis testing: Compare substituent effects (e.g., 3-methoxy vs. 4-methoxy) on target binding using molecular docking .
- Statistical validation: Apply ANOVA to assess significance of IC₅₀ differences across derivatives .
- Case example: Derivatives with thiophene-urea moieties (e.g., ) showed higher antimicrobial activity than furan-only analogs, likely due to enhanced π-π stacking .
Methodological Optimization for Solubility
Q. Q: What strategies improve aqueous solubility of this compound for in vivo studies?
A:
- Structural modifications: Introduce polar groups (e.g., hydroxyl, sulfonamide) without disrupting pharmacophores .
- Formulation: Use co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation .
- Case study: A propoxyphenyl analog () showed 3-fold higher solubility due to increased hydrophilicity from the oxadiazole ring .
Advanced Applications in Drug Development
Q. Q: How can researchers leverage computational tools to design furan-2-carboxamide derivatives with enhanced bioactivity?
A:
- Virtual screening: Use QSAR models to predict activity based on descriptors like logP and H-bond donors .
- Docking studies: Target enzymes (e.g., COX-2, EGFR) with Glide or AutoDock to optimize binding poses .
- ADMET profiling: Predict pharmacokinetics (e.g., BBB penetration) with SwissADME or admetSAR .
Analytical Challenges in Purity Assessment
Q. Q: What advanced techniques ensure purity and stability of this compound during storage?
A:
- HPLC: Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.1%) .
- Stability studies: Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS to identify hydrolysis products .
- Case example: A fluorinated analog () showed no degradation over 6 months when stored in amber vials at −20°C .
Resolving Synthetic By-Products
Q. Q: How can unexpected by-products in the synthesis of this compound be identified and mitigated?
A:
- By-product analysis: Use HRMS and ¹H NMR to detect intermediates (e.g., unreacted acid chloride or dimerization products) .
- Mitigation:
- Reduce reaction time to prevent over-oxidation of the furan ring .
- Add scavengers (e.g., molecular sieves) to absorb excess reagents .
Cross-Disciplinary Applications
Q. Q: What non-pharmacological applications exist for furan-2-carboxamide derivatives in materials science?
A:
- Organic semiconductors: Thiophene-furan hybrids () exhibit tunable band gaps (1.8–2.2 eV) for OLEDs .
- Coordination polymers: Carboxamide groups can chelate metal ions (e.g., Cu²⁺) to form porous frameworks .
Reproducibility in Biological Assays
Q. Q: How can researchers ensure reproducibility in evaluating the anti-inflammatory activity of furan-2-carboxamides?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
